molecular formula C14H15BrN4O B15113060 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine

Cat. No.: B15113060
M. Wt: 335.20 g/mol
InChI Key: XZRSXHJJKDKPNA-UHFFFAOYSA-N
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Description

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine is a complex organic compound with the molecular formula C16H14BrN5O and a molecular weight of 372.226 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromopyridine with pyrrolidine to form 3-(3-bromopyridin-4-yl)oxypyrrolidine. This intermediate is then reacted with 6-methylpyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine has several scientific research applications:

    Kinase Inhibition: The compound shares structural similarities with known kinase inhibitors and can be investigated for its potential to inhibit specific kinases involved in various diseases.

    Drug Discovery: The pyrido[2,3-d]pyrimidine scaffold is present in several drugs with diverse biological activities.

    Medicinal Chemistry: The presence of bromopyridine and pyrrolidin-1-yl moieties offers opportunities for medicinal chemistry research.

Mechanism of Action

The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets, such as kinases. The compound may bind to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

    Palbociclib: A known kinase inhibitor used in breast cancer treatment.

    Other Pyridopyrimidine Derivatives: Compounds with similar scaffolds that exhibit diverse biological activities.

Uniqueness

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine is unique due to its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications. Its structural features allow for various modifications, making it a versatile compound for medicinal chemistry research.

Properties

Molecular Formula

C14H15BrN4O

Molecular Weight

335.20 g/mol

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C14H15BrN4O/c1-10-6-14(18-9-17-10)19-5-3-11(8-19)20-13-2-4-16-7-12(13)15/h2,4,6-7,9,11H,3,5,8H2,1H3

InChI Key

XZRSXHJJKDKPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)OC3=C(C=NC=C3)Br

Origin of Product

United States

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